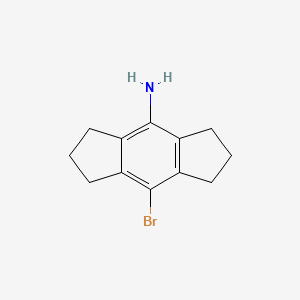
2-amino-4-(pentafluoroethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-(pentafluoroethyl)phenol, also known as 2-Amino-4-Fluoro-Phenol or A4FP, is an aromatic compound with a wide range of uses in scientific research. It is a colorless, odorless, and water-soluble solid, and is used in various chemical synthesis processes. A4FP is also used in a variety of biochemical and physiological experiments, and is commonly employed in the production of pharmaceuticals, cosmetics, and other industrial products.
Wissenschaftliche Forschungsanwendungen
2-amino-4-(pentafluoroethyl)phenoluoro-Phenol is a versatile compound that has many applications in scientific research. It is commonly used in the synthesis of pharmaceuticals, cosmetics, and other industrial products. Additionally, it is used in the production of fluorescent dyes, and as a reagent in various biochemical and physiological experiments.
Wirkmechanismus
2-amino-4-(pentafluoroethyl)phenoluoro-Phenol is an aromatic compound that can act as an electron-withdrawing group. It can react with various compounds to form a variety of products. It can also act as a catalyst in certain reactions, and can be used to increase the rate of reaction.
Biochemical and Physiological Effects
2-amino-4-(pentafluoroethyl)phenoluoro-Phenol has been studied for its potential effects on biochemical and physiological processes. Studies have shown that the compound can act as an antioxidant, and may have anti-inflammatory and anti-carcinogenic properties. Additionally, it has been shown to inhibit the growth of certain bacteria and fungi, and may have potential applications in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-amino-4-(pentafluoroethyl)phenoluoro-Phenol is a versatile compound that can be used in a variety of laboratory experiments. It is easy to obtain and can be stored for long periods of time without degradation. Additionally, it has a low toxicity and is relatively inexpensive. However, it has a low solubility in water, and can be difficult to work with in certain experiments.
Zukünftige Richtungen
There are many potential future applications of 2-amino-4-(pentafluoroethyl)phenoluoro-Phenol. It could be used in the development of new pharmaceuticals, cosmetics, and other industrial products. Additionally, it could be used in the development of new fluorescent dyes, and in the production of new biochemical and physiological experiments. Furthermore, it could be used to further explore its potential effects on biochemical and physiological processes, and to develop new treatments for various diseases.
Synthesemethoden
The synthesis of 2-amino-4-(pentafluoroethyl)phenoluoro-Phenol is typically conducted using a two-step process. The first step involves the reaction of 2-amino-4-(pentafluoroethyl)phenoluoro-Phenol with a strong base, such as potassium hydroxide, to form the potassium salt of the compound. The second step involves the reaction of the potassium salt with a strong acid, such as hydrochloric acid, to form the desired product.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-4-(pentafluoroethyl)phenol involves the reaction of pentafluorobenzene with ethylene oxide to form 2-(pentafluoroethyl)phenol, which is then reacted with ammonia to form the final product.", "Starting Materials": [ "Pentafluorobenzene", "Ethylene oxide", "Ammonia" ], "Reaction": [ "Step 1: Pentafluorobenzene is reacted with ethylene oxide in the presence of a catalyst such as potassium hydroxide to form 2-(pentafluoroethyl)phenol.", "Step 2: 2-(pentafluoroethyl)phenol is then reacted with ammonia in the presence of a reducing agent such as sodium borohydride to form 2-amino-4-(pentafluoroethyl)phenol.", "Step 3: The final product is purified using techniques such as recrystallization or column chromatography." ] } | |
CAS-Nummer |
1192021-20-7 |
Molekularformel |
C8H6F5NO |
Molekulargewicht |
227.1 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




